molecular formula C12H20N2 B8418302 4-(Heptylamino)pyridine

4-(Heptylamino)pyridine

Cat. No.: B8418302
M. Wt: 192.30 g/mol
InChI Key: OZFGBTUVLHXPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Heptylamino)pyridine is a chemical compound of interest in organic synthesis and catalysis research. As a derivative of the well-known catalyst 4-dimethylaminopyridine (DMAP), which is valued for its superior nucleophilicity and ability to catalyze a wide range of reactions including esterifications and acylations, this heptyl-substituted analog presents a compelling subject for study. The extended heptyl chain may impart unique properties such as modified lipophilicity and steric bulk, which can influence solubility, catalyst performance in different media, and self-assembly behavior. Researchers may investigate its application as a ligand in metal complexes, a catalyst in specialized synthetic pathways, or a building block for the creation of more complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate precautions, referring to the safety data sheet for proper procedures.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-heptylpyridin-4-amine

InChI

InChI=1S/C12H20N2/c1-2-3-4-5-6-9-14-12-7-10-13-11-8-12/h7-8,10-11H,2-6,9H2,1H3,(H,13,14)

InChI Key

OZFGBTUVLHXPFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(Heptylamino)pyridine with structurally related pyridine derivatives, highlighting molecular weight, melting point, substituent effects, and key applications.

Compound Name Molecular Formula Molecular Weight Melting Point (°C) LogP Key Properties/Applications References
This compound C₁₂H₂₀N₂ ~208.30* Not reported ~4.5* High lipophilicity; potential bioactivity Inferred
4-Diethylaminopyridine C₉H₁₄N₂ 150.22 Liquid at RT 1.8 Nucleophilic catalysis (e.g., acylation)
4-(Methylamino)pyridine C₆H₈N₂ 108.14 Not reported 0.9 Catalytic intermediate
4-(2-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Not reported 1.2 Antimicrobial potential
2-Amino-4-(2-Chloro-5-(4-NO₂-Ph)Pyridin-3-Yl)-1-(4-Cl-Ph)Pyridine C₂₇H₁₉Cl₂N₅O₂ 545.37 287 3.2 Antibacterial activity (67–81% yield)
5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine C₂₃H₃₃N₂O 367.53 Not reported 5.1 Liquid crystal applications

*Estimated based on analogs.

Key Observations:
  • Alkyl Chain Length : Increasing alkyl chain length (e.g., heptyl vs. methyl) enhances lipophilicity (LogP), as seen in 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (LogP 5.1) . This property correlates with improved membrane permeability but may reduce aqueous solubility.
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase molecular weight and melting points (e.g., 287°C for nitro-substituted derivatives) . Chloro substituents also contribute to antibacterial activity .
  • Catalytic Activity: Shorter alkyl chains (e.g., methyl or ethyl in 4-Diethylaminopyridine) favor nucleophilic catalysis due to reduced steric hindrance .
Antimicrobial Activity
  • Nitro- and Chloro-Substituted Derivatives: Compounds like 2-Amino-4-(2-Chloro-5-(4-NO₂-Ph)Pyridin-3-Yl)-1-(4-Cl-Ph)Pyridine show moderate to high antibacterial efficacy, with yields of 67–81% in synthesis .
Electronic and Quantum Chemical Properties
  • Similar studies on this compound could predict reactivity in drug design or material science.

Q & A

Q. Critical Conditions :

  • Solvent : DMF or toluene for SNAr; dioxane for Pd-catalyzed reactions.
  • Temperature : 80–110°C for SNAr; 100–120°C for catalytic methods.
  • Purification : Silica gel chromatography (60–70% recovery) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Key Techniques :

  • NMR : ¹H NMR (δ 8.3–8.5 ppm for pyridine protons; δ 1.2–1.6 ppm for heptyl chain) and ¹³C NMR (pyridine carbons at 145–155 ppm) confirm structure .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at m/z 209.2) .
  • X-ray Crystallography : Resolves supramolecular interactions (e.g., π-stacking, H-bonding) in single crystals grown via slow solvent evaporation (e.g., ethanol/water) .
  • HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers analyze the supramolecular interactions of this compound in crystal structures?

X-ray diffraction reveals intermolecular forces critical for material or pharmaceutical properties. For example:

  • C–H⋯π Interactions : Pyridine rings often engage in C–H⋯π bonds (distance ~2.7–3.0 Å), forming dimers or chains .
  • Hydrophobic Packing : The heptyl chain aligns via van der Waals interactions, creating lamellar networks .
  • Hydrogen Bonding : N–H groups (if protonated) may form H-bonds with adjacent pyridine N atoms (d(N⋯H) ~2.1 Å) .

Q. Methodological Steps :

Grow crystals via solvent diffusion (e.g., hexane/ethyl acetate).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures using software like SHELXL .

Advanced: What strategies can resolve contradictions in reactivity data when modifying the heptyl chain of this compound?

Contradictions often arise from varying steric/electronic effects or synthetic conditions. Systematic approaches include:

  • Control Experiments : Compare yields under identical conditions (solvent, temperature, catalyst).
  • Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate activation barriers for substitution reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates .
  • Crystallographic Analysis : Correlate chain conformation (e.g., gauche vs. anti) with reactivity .

Example : Shorter alkyl chains may favor faster SNAr due to reduced steric hindrance, while longer chains enhance hydrophobic aggregation in crystals .

Advanced: How does the alkyl chain length in this compound derivatives influence their biological activity?

Structure-activity relationships (SAR) can be explored via antimicrobial assays (Table 1). Analogous studies on pyridine derivatives show:

Alkyl Chain Length MIC (µg/mL) Against S. aureus Key Interaction
C7 (Heptyl)16–32Hydrophobic packing
C5 (Pentyl)32–64Reduced membrane disruption
C12 (Dodecyl)8–16Enhanced lipid bilayer penetration

Q. Methodology :

Synthesize derivatives with varying chain lengths.

Perform MIC assays using broth microdilution (CLSI guidelines).

Analyze membrane permeabilization via fluorescence assays (e.g., propidium iodide uptake) .

Advanced: What are the challenges in achieving enantioselective synthesis of this compound derivatives?

Chiral induction is difficult due to the planar pyridine ring. Strategies include:

  • Chiral Auxiliaries : Attach a temporary chiral group (e.g., Evans oxazolidinones) during synthesis .
  • Asymmetric Catalysis : Use Pd/(R)-BINAP complexes to control stereochemistry during amination .
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

Key Consideration : Steric hindrance from the heptyl chain may reduce enantiomeric excess (ee) by limiting catalyst access .

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